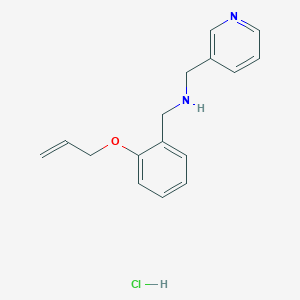
(2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride
Overview
Description
(2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride (ABPMA HCl) is a synthetic organic compound of the benzyl pyridine family. It is a colorless solid that has a melting point of 123-124°C and a boiling point of 200-205°C. ABPMA HCl has been widely studied due to its potential applications in the fields of biochemistry, pharmacology, and medicine.
Scientific Research Applications
1. Catalytic Applications
- Diiron(III) complexes, incorporating ligands similar to (2-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride, have been studied for their effectiveness as catalysts in selective hydroxylation of alkanes. This research highlights the potential of such ligands in enhancing catalytic efficiency and selectivity in organic transformations (Sankaralingam & Palaniandavar, 2014).
2. Development of Fluorescent Sensors
- Studies on fluorescent Zn(II) sensors, including compounds structurally related to this compound, have shown promising applications in biological imaging. These sensors demonstrate significant fluorescence turn-on upon binding with Zn(II), indicating their utility in biological studies (Nolan et al., 2006).
3. Synthesis of Complex Organic Molecules
- The compound has been used in the synthesis of palladacycles with potential applications as catalysts. This indicates its role in facilitating complex organic synthesis, particularly in forming compounds with significant industrial and pharmaceutical applications (Singh et al., 2017).
4. Application in Organic Syntheses Methods
- In the context of organic syntheses, derivatives of this compound have been utilized in enantioselective borane reduction of benzyl oximes. This underscores its potential in the development of novel synthetic methodologies with high stereoselectivity (Huang, Ortiz-Marciales & Hughes, 2010).
5. Construction of Coordination Polymers
- The structural features of compounds like this compound have been exploited in constructing helical silver(I) coordination polymers. These polymers, with their unique structural properties, could have potential applications in material science and molecular engineering (Zhang et al., 2013).
6. Corrosion Inhibition
- Similar compounds have been investigated for their efficiency in inhibiting corrosion in metals, a significant application in industrial maintenance and preservation (Ashassi-Sorkhabi, Shaabani & Seifzadeh, 2005).
7. Development of Chiral Imprinted Polymers
- Research on chiral imprinted polymers utilizing derivatives of this compound demonstrates its role in enantioselective recognition and drug release, which is crucial in pharmaceutical applications (Kupai et al., 2015).
8. Antimicrobial Applications
- Some derivatives have been synthesized and evaluated for their antimicrobial activity, suggesting the compound's potential utility in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
9. Potential in Cancer Research
- Research into Pd(II) and Pt(II) complexes containing related ligands indicates potential applications in cancer research, particularly as anticancer compounds (Ghani & Mansour, 2011).
10. Probing Electronic and Structural Properties
- The compound's derivatives have been utilized in studying the redox chemistry of iron(III) complexes, providing insights into electronic and structural properties relevant to various chemical processes (Viswanathan et al., 1996).
properties
IUPAC Name |
N-[(2-prop-2-enoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-2-10-19-16-8-4-3-7-15(16)13-18-12-14-6-5-9-17-11-14;/h2-9,11,18H,1,10,12-13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWJLTUKXAHZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNCC2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



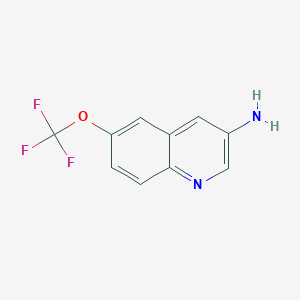
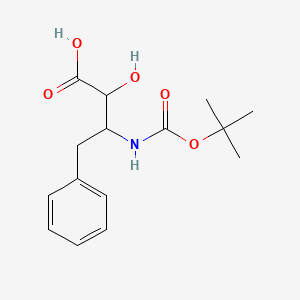

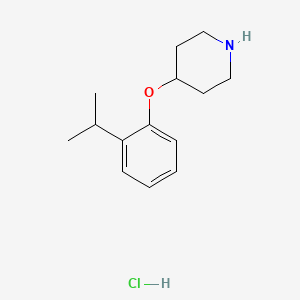


![tert-Butyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)propylcarbamate](/img/structure/B3078506.png)
![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride](/img/structure/B3078511.png)
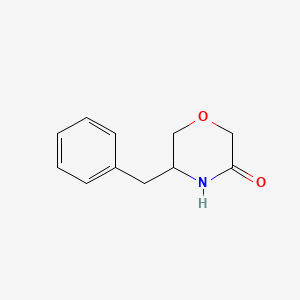
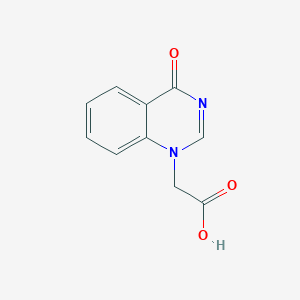

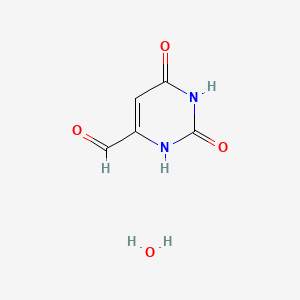
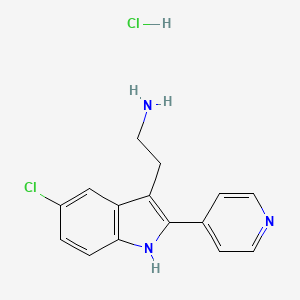
![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3078538.png)